molecular formula C17H19ClN4O B2651049 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396584-06-7

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2651049
CAS No.: 1396584-06-7
M. Wt: 330.82
InChI Key: LMBVEJXMBSGAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a pyrazinyl-piperidinyl moiety

Scientific Research Applications

Mechanism of Action

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . The compound targets the protein serine/threonine-protein kinase B-raf .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that future research could focus on further optimizing these compounds and evaluating their efficacy in clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Moiety: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of pyrazine with piperidine under controlled conditions.

    Chlorination: The next step involves the introduction of the chloro group to the benzamide core. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step is the coupling of the piperidinyl intermediate with the chlorinated benzamide. This is typically carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-3-1-2-14(10-15)17(23)21-11-13-4-8-22(9-5-13)16-12-19-6-7-20-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVEJXMBSGAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.